1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine compounds can undergo a variety of reactions, including functionalization of the pyrrolidine ring .Scientific Research Applications
Chemical Synthesis and Characterization
- In a study by Ośmiałowski et al. (2013), the association of N-(pyridin-2-yl), N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates was explored. The research focused on the substituent effect on complexation, emphasizing the importance of hydrogen bonding in the formation of these complexes. This study provides insights into the structural and electronic factors influencing the interactions of urea derivatives, which could be relevant for designing compounds with specific binding properties (Ośmiałowski et al., 2013).
Biological Activities
- Tirlapur and Noubade (2010) conducted research on the synthesis, characterization, and biological activities of new pyrimidines and pyrazoles derivatives. The study highlighted the antimicrobial and analgesic activities of these compounds, underscoring the potential therapeutic applications of urea derivatives in medicine (Tirlapur & Noubade, 2010).
- Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with potential antibacterial applications. This research demonstrates the versatility of urea derivatives in synthesizing compounds that could serve as antibacterial agents, contributing to the development of new antibiotics (Azab et al., 2013).
Material Science and Catalysis
- Asami et al. (2015) explored the enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols. This study is relevant to the field of asymmetric synthesis, where urea derivatives could play a role in the development of new catalytic systems that promote enantioselective reactions (Asami et al., 2015).
Antioxidant Activities
- Zaki et al. (2017) investigated the synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives. The findings from this study highlight the antioxidant potential of pyrrolidine and pyridine-based compounds, suggesting their utility in combating oxidative stress-related diseases (Zaki et al., 2017).
Antimicrobial Activity
- Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide. The compounds demonstrated antibacterial and antifungal activities, indicating the potential of pyrrolidine and pyrazole-based ureas in antimicrobial therapy (Farghaly & El-Kashef, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, have been found to interact with a variety of biological targets. For instance, pyrrolidine derivatives have shown selectivity towards certain targets , and pyridazine derivatives have been utilized against a range of biological targets .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For example, nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) mainly act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (adme/tox) results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Action Environment
It’s known that the steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
These compounds are characterized by a pyrazole bound to a phenyl group . The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Cellular Effects
Compounds with similar structures have been shown to have a range of biological activities, including acting as histamine H3 receptor antagonists, dopamine receptor ligands, inhibitors of cyclooxygenase-2, serotonin 5-HT3 receptor antagonists, P-glycoprotein inhibitors, p38 kinase inhibitors, phosphodiesterase (PDE) inhibitors, and compounds with antiherpetic activity .
Molecular Mechanism
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-phenyl-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(21-14-6-2-1-3-7-14)19-9-8-18-16-12-15(13-20-22-16)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVSAYFASWAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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